molecular formula C23H17BrN2O2 B11516811 3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11516811
M. Wt: 433.3 g/mol
InChI Key: WLFPPPVFACLARH-UHFFFAOYSA-N
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Description

4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrol-2-one core structure with various substituents, including benzoyl, bromophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrol-2-one core, followed by the introduction of the benzoyl, bromophenyl, and phenyl groups through various substitution reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, halogen, or nitro groups.

Scientific Research Applications

4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-BENZOYL-3-[(4-CHLOROPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-BENZOYL-3-[(4-METHOXYPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-BENZOYL-3-[(4-FLUOROPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

Compared to similar compounds, 4-BENZOYL-3-[(4-BROMOPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

3-benzoyl-4-(4-bromoanilino)-2-phenyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C23H17BrN2O2/c24-17-11-13-18(14-12-17)25-21-19(22(27)16-9-5-2-6-10-16)20(26-23(21)28)15-7-3-1-4-8-15/h1-14,20,25H,(H,26,28)

InChI Key

WLFPPPVFACLARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2)NC3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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